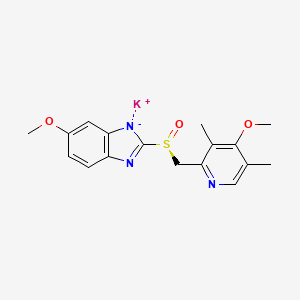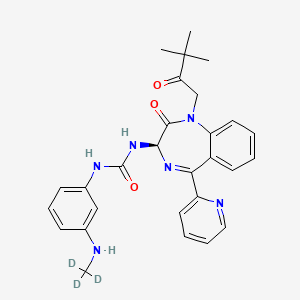
Sograzepide-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sograzepide-d3, also known as Netazepide-d3, is a deuterium-labeled version of Sograzepide. It is a highly potent, selective, and orally active antagonist of the Gastrin/Cholecystokinin-B receptor. The compound has a molecular formula of C28D3H27N6O3 and a molecular weight of 501.595 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sograzepide-d3 involves the incorporation of deuterium into the Sograzepide molecule. This is typically achieved through the use of deuterated reagents or solvents during the synthesis process. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail .
Industrial Production Methods
Industrial production of this compound likely follows similar principles as laboratory synthesis but on a larger scale. This involves the use of specialized equipment and conditions to ensure the incorporation of deuterium and the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Sograzepide-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly involving the deuterium atoms, can be used to further modify the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Sograzepide-d3 is primarily used in scientific research due to its high selectivity and potency as a Gastrin/Cholecystokinin-B receptor antagonist. Its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Sograzepide in various samples.
Biology: Employed in studies investigating the role of Gastrin/Cholecystokinin-B receptors in biological systems.
Medicine: Investigated for its potential therapeutic effects in conditions related to Gastrin/Cholecystokinin-B receptor activity.
Industry: Utilized in the development of new pharmaceuticals targeting Gastrin/Cholecystokinin-B receptors
Wirkmechanismus
Sograzepide-d3 exerts its effects by selectively binding to and antagonizing the Gastrin/Cholecystokinin-B receptor. This receptor is involved in various physiological processes, including gastric acid secretion and cell proliferation. By blocking this receptor, this compound can inhibit these processes, making it a valuable tool in research and potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sograzepide (Netazepide): The non-deuterated version of Sograzepide-d3, with similar pharmacological properties.
YF 476: Another potent and selective Gastrin/Cholecystokinin-B receptor antagonist.
YM-220: A compound with similar activity and selectivity for the Gastrin/Cholecystokinin-B receptor.
Uniqueness
The uniqueness of this compound lies in its deuterium labeling, which can affect its pharmacokinetic and metabolic profiles. This makes it particularly useful in research settings where precise quantification and tracking of the compound are required .
Eigenschaften
Molekularformel |
C28H30N6O3 |
|---|---|
Molekulargewicht |
501.6 g/mol |
IUPAC-Name |
1-[(3R)-1-(3,3-dimethyl-2-oxobutyl)-2-oxo-5-pyridin-2-yl-3H-1,4-benzodiazepin-3-yl]-3-[3-(trideuteriomethylamino)phenyl]urea |
InChI |
InChI=1S/C28H30N6O3/c1-28(2,3)23(35)17-34-22-14-6-5-12-20(22)24(21-13-7-8-15-30-21)32-25(26(34)36)33-27(37)31-19-11-9-10-18(16-19)29-4/h5-16,25,29H,17H2,1-4H3,(H2,31,33,37)/t25-/m0/s1/i4D3 |
InChI-Schlüssel |
YDZYKNJZCVIKPP-FDOJDRSYSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])NC1=CC(=CC=C1)NC(=O)N[C@H]2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=N4)CC(=O)C(C)(C)C |
Kanonische SMILES |
CC(C)(C)C(=O)CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC=CC(=C3)NC)C4=CC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


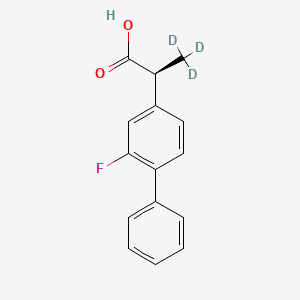
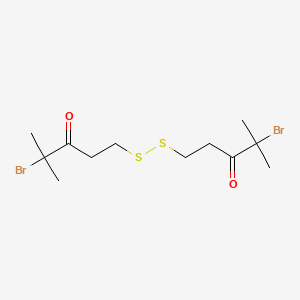
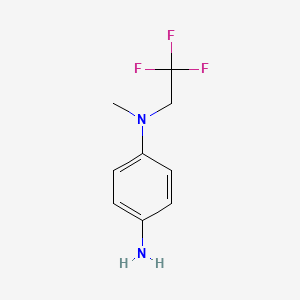
![3-Methoxy-4-(3-methyl-2-buten-1-yl)-5-[(1E)-2-phenylethenyl]phenol; Longistyline C](/img/structure/B12430216.png)
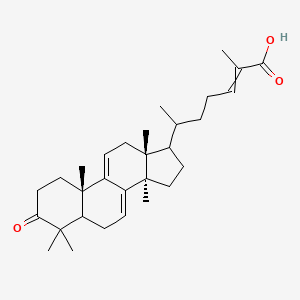

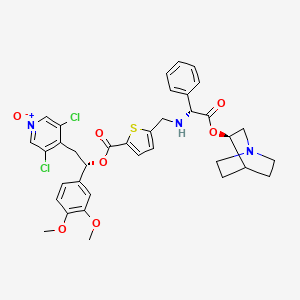
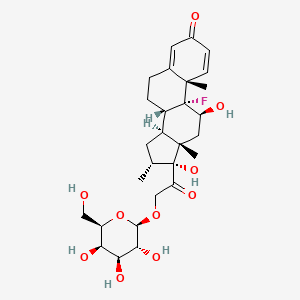
![1-phenyl-6-(phenylmethylidene)-4H,5H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B12430245.png)

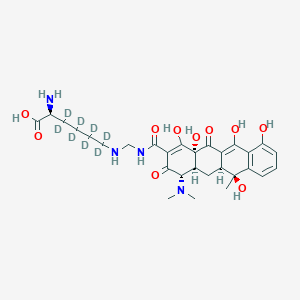
![7-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12430263.png)

